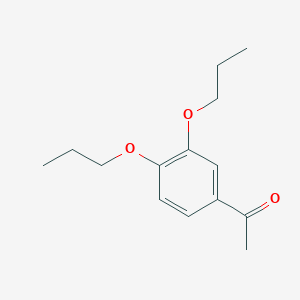

1-(3,4-Dipropoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3,4-Dipropoxyphenyl)ethanone” is a chemical compound with the molecular formula C14H20O3 . It has a molecular weight of 236.31 . It is a powder at room temperature .

Physical And Chemical Properties Analysis

“1-(3,4-Dipropoxyphenyl)ethanone” is a powder at room temperature . It has a melting point of 52-53°C .Scientific Research Applications

Biological Evaluation as Anti-inflammatory, Antioxidant, and Antimicrobial Agents A series of compounds, including 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, synthesized using 1-(2,4-dimethoxy-phenyl)-ethanone, were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Compounds showed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, positioning them as potential lead compounds for future drug discovery studies (Bandgar et al., 2009).

Photochemical Studies The photochemical reactivity of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a lignin model dimer, was examined in various conditions. The study revealed its transformation into several compounds, contributing to an understanding of its behavior under different environmental conditions (Castellan et al., 1990).

Catalysis in Asymmetric Reduction of Ketones A polymethacrylate containing 4-hydroxy-α,α-diphenyl-l-prolinol was used as a catalyst in the asymmetric reduction of 1-arylethanones, demonstrating the potential of related compounds in catalytic processes (Thvedt et al., 2011).

Photophysical Investigation for Sensing Applications The photophysical properties of (2 E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were explored, revealing insights for its potential use in sensing applications due to changes in fluorescence intensities in different conditions (Asiri et al., 2017).

Antimicrobial Activity Research into 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, synthesized using a related compound, showcased antimicrobial activity, contributing to the field of medicinal chemistry and drug research (Wanjari, 2020).

Application in Green Chemistry The application of whole-cell biocatalysis using plant cells and environmentally friendly solvents for the enantioselective preparation of chiral molecules was demonstrated using 1-(3,4-dimethylphenyl)ethanone, highlighting its role in sustainable chemical processes (Panić et al., 2017).

Research in Phase Equilibrium The ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and related compounds in various solvents was investigated, providing valuable data for the separation processes in chemical engineering (Li et al., 2019).

Template Synthesis and Antimicrobial Activities The synthesis of Cr(III) macrocyclic complexes using ligands derived from related ethanone compounds was explored. These complexes were tested for their antimicrobial, nematicidal, and pesticidal activities, showing positive results (Masih et al., 2013).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

As a compound used in proteomics research , it may influence a variety of biochemical processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 1-(3,4-Dipropoxyphenyl)ethanone, it is recommended to store the compound at room temperature , suggesting that temperature could be an important environmental factor for its stability.

properties

IUPAC Name |

1-(3,4-dipropoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTJHXNUCAAKDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)C)OCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dipropoxyphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2433838.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2433840.png)

![N-(2-methylprop-2-en-1-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}prop-2-enamide](/img/structure/B2433843.png)

![2-Chloro-N-[1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl]propanamide](/img/structure/B2433844.png)

![{[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2433845.png)

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2433857.png)